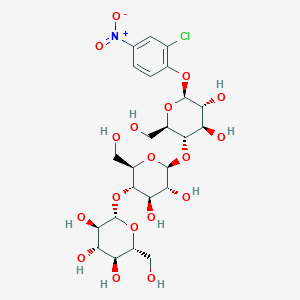

2-Chloro-4-nitrophenyl-b-cellotrioside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

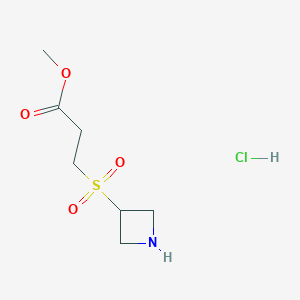

2-Chloro-4-nitrophenyl-b-cellotrioside is a chromogenic substrate for cellulase activity . It is suitable for kinetic characterization of cellulases and is useful for biofuels research to measure cellulase activity for optimum ethanol production .

Synthesis Analysis

The synthesis of 2-Chloro-4-nitrophenyl-b-cellotrioside involves enzymatic hydrolysis of a series of 4,6-O-benzylidene-2-chloro-4-nitrophenyl-b-d-cellooligosaccharides . It has been used as an intermediate in the chemical syntheses of various pesticides, dyes, and pharmaceuticals .Molecular Structure Analysis

The molecular formula of 2-Chloro-4-nitrophenyl-b-cellotrioside is C18H24ClNO13 . It has a molecular weight of 497.84 .Chemical Reactions Analysis

2-Chloro-4-nitrophenyl-b-cellotrioside is a substrate in assays to determine the enzymatic activity of cellulase . It is degraded via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium .Physical And Chemical Properties Analysis

2-Chloro-4-nitrophenyl-b-cellotrioside is a white to off-white powder . It is soluble in DMSO and in water .Wissenschaftliche Forschungsanwendungen

Assay Development for Enzyme Measurement

2-Chloro-4-nitrophenyl-β-cellotrioside plays a crucial role in the development of specific and sensitive assays for enzyme measurements. For example, it has been used in the preparation of a substrate mixture for the assay of endo-1,4-β-glucanase (cellulase) (McCleary et al., 2014). Additionally, it has been utilized in methods to measure amylase activity in serum without auxiliary enzymes, demonstrating precision and sensitivity (Foo & Bais, 1998).

Enzyme Hydrolysis and Mechanism Studies

Studies have explored the hydrolysis catalyzed by enzymes such as Bacillus endoglucanase in family D, where 2-Chloro-4-nitrophenyl-β-cellotrioside was hydrolyzed to generate alpha-cellobiose, providing insights into the mechanism of bond cleavage by these enzymes (Kawaminami, Ozaki, & Ito, 1995).

Enhanced Assay Sensitivity and Stability

The compound has been noted for increasing the sensitivity and stability of assays. For instance, it has been used in the development of a direct colorimetric assay for alpha-amylase, providing rapid and reliable results for both serum and urine samples (Winn-Deen, David, Sigler, & Chavez, 1988). Its application in assays offers significant improvements in terms of reagent stability and sensitivity, facilitating easier automation and quicker result acquisition.

Investigating Enzyme Properties and Action Modes

2-Chloro-4-nitrophenyl-β-cellotrioside has been instrumental in detailed investigations of the kinetic properties and action modes of enzymes. For instance, it helped in studying the properties and action modes of cellobiohydrolases produced by Talaromyces emersonii (Tuohy et al., 2002). Through such studies, it contributes to a deeper understanding of enzyme functionality and potential applications in biotechnology and medicine.

Enhancing Transglycosylation Activity

Research also shows that 2-Chloro-4-nitrophenyl-β-cellotrioside can be used to enhance transglycosylation activity in certain conditions. For example, the transglycosylation of p-nitrophenyl-β-D-cellotrioside to cellotetraose was increased by the presence of organic solvents, as studied in the context of a psychrotrophic yeast's endo-1,4-β-glucanase (Oikawa, Tsukagawa, Chino, & Soda, 2001).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYYNUOXSFGLNX-ZENQEEDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34ClNO18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-nitrophenyl-b-cellotrioside | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457761.png)

![3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1457762.png)

![1,2,3,4-tetrahydro-4-(4-methylphenyl)Cyclopent[b]indole](/img/structure/B1457765.png)

![1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine](/img/structure/B1457768.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate](/img/structure/B1457776.png)

![3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457777.png)

![3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride](/img/structure/B1457778.png)

![2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride](/img/structure/B1457781.png)

![Imidazo[1,2-a]pyrazin-3-amine hydrochloride](/img/structure/B1457783.png)